![molecular formula C12H19NO5 B1402347 (3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1272757-86-4](/img/structure/B1402347.png)
(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Vue d'ensemble
Description
The compound is a bicyclic structure with a carboxylic acid group, a hydroxy group, and an ester group. The bicyclic structure is a [2.2.1]heptane, which is a seven-membered ring with two bridgehead carbons .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the stereochemistry at the chiral centers. The compound has two chiral centers, which means it could potentially exist as four different stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups (carboxylic acid, ester, and hydroxy group) that could undergo various chemical reactions. For example, the carboxylic acid could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the carboxylic acid and hydroxy group in this compound) would increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis of Enantiopure Analogues
The compound is utilized in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are restricted analogues of 3-hydroxyproline. These analogues serve as precursors for pharmacologically significant compounds like epibatidine and its analogues, showcasing the compound's importance in the synthesis of biologically active molecules (Avenoza et al., 2002).
Platform for Functional Diversity
The compound provides a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, serving as a framework for an embedded γ-amino butyric acid (GABA) and leading to backbone-constrained analogues of drugs like baclofen and pregabalin. This illustrates its role in synthesizing structurally diverse and pharmacologically relevant molecules (Garsi et al., 2022).
Novel Approach to Ethanoproline
The compound is involved in novel synthetic approaches, exemplified by its use in synthesizing 2,4-ethanoproline, a novel approach that demonstrates its versatility in chemical synthesis and the production of structurally unique molecules (Grygorenko et al., 2009).
Synthesis of Constrained Modules for Medicinal Chemistry
It's used in the synthesis of novel morpholine amino acids like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid and its enantiomers, which are compact modules in medicinal chemistry. These modules are crucial for modulating physicochemical and pharmacokinetic properties of drug candidates, highlighting the compound's significance in drug development and optimization (Kou et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-PEBLOWIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@@H]2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111983 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, 2-(1,1-dimethylethyl) ester, (3R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
CAS RN |
1250884-84-4 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, 2-(1,1-dimethylethyl) ester, (3R,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250884-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, 2-(1,1-dimethylethyl) ester, (3R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



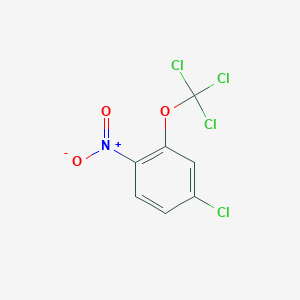
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene](/img/structure/B1402269.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1402271.png)


![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)


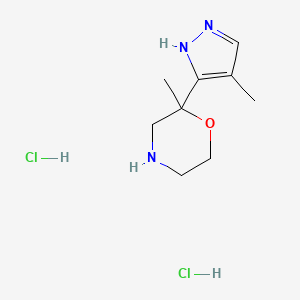
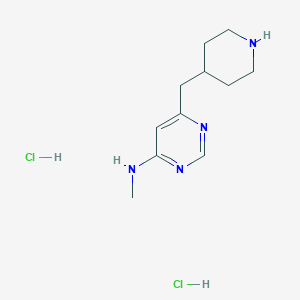
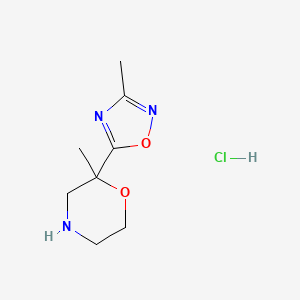
![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)
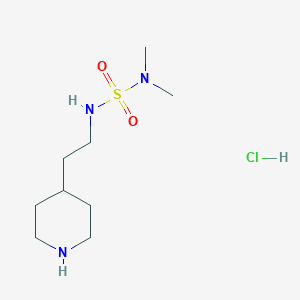
![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)